15-Deoxy-delta-12,14-prostaglandin J2 (15d-PGJ2, CAS 87893-55-8) is a terminal dehydration product of Prostaglandin D2 (PGD2) and functions as an endogenous electrophilic lipid mediator [1]. It is widely procured as a reference standard and pharmacological probe due to its dual role as a high-affinity natural ligand for peroxisome proliferator-activated receptor gamma (PPAR-gamma) and a potent, covalent modifier of critical signaling proteins via its alpha,beta-unsaturated ketone structure [2]. Unlike synthetic thiazolidinediones, 15d-PGJ2 integrates both receptor-mediated transcriptional regulation and direct electrophilic stress signaling, making it an indispensable baseline material for assays targeting NF-kappaB inhibition, DP2 (CRTH2) receptor activation, and PPAR-gamma-independent apoptosis [2].
Substituting 15d-PGJ2 with synthetic PPAR-gamma agonists (e.g., rosiglitazone, ciglitazone) or its upstream precursor (PGD2) critically compromises assay validity [2]. Synthetic glitazones lack the reactive cyclopentenone ring required for the covalent Michael addition to cysteine residues on target proteins, completely failing to replicate 15d-PGJ2's PPAR-gamma-independent anti-inflammatory and apoptotic effects [2]. Conversely, utilizing the precursor PGD2 introduces severe reproducibility issues in prolonged in vitro studies due to its rapid, uncontrolled non-enzymatic dehydration (half-life of approximately 1 minute in physiological fluids) into a heterogeneous mixture of J2-series metabolites [1]. Procurement of purified 15d-PGJ2 is therefore mandatory to isolate specific electrophilic signaling mechanisms and ensure stable, quantifiable dosing over extended assay timelines.
In melanoma cell line proliferation assays, 15d-PGJ2 demonstrates potent cytotoxicity that is completely absent in synthetic PPAR-gamma ligands[1]. While 15d-PGJ2 achieved an IC50 of 22–38 µM, the synthetic agonists ciglitazone and troglitazone failed to reach an IC50 even at concentrations exceeding 100 µM [1].
| Evidence Dimension | IC50 for cell proliferation/apoptosis |
| Target Compound Data | 15d-PGJ2: IC50 = 22–38 µM |
| Comparator Or Baseline | Ciglitazone/Troglitazone: IC50 > 100 µM |
| Quantified Difference | >3-fold to >4-fold higher cytotoxic potency for 15d-PGJ2 compared to synthetic glitazones. |
| Conditions | 48-hour MTS proliferation assay in A375, M24met, and MelJuso melanoma cell lines |
Demonstrates that 15d-PGJ2 is essential for cytotoxicity screening where standard synthetic PPAR-gamma ligands fail to induce apoptosis.
15d-PGJ2 acts as a highly potent activator of human eosinophils via the DP2 receptor, outperforming intermediate dehydration products [1]. It induces actin polymerization with an EC50 of 11 nM, which is significantly more potent than the intermediate metabolite Delta-12-PGJ2 (EC50 = 23 nM) and comparable to the highly unstable precursor PGD2 [1].
| Evidence Dimension | EC50 for actin polymerization |
| Target Compound Data | 15d-PGJ2: EC50 = 11 ± 3 nM |
| Comparator Or Baseline | Delta-12-PGJ2: EC50 = 23 ± 2 nM |
| Quantified Difference | ~2-fold higher potency for 15d-PGJ2 compared to the intermediate Delta-12-PGJ2. |
| Conditions | Anti-CD16-labeled unfractionated human leukocytes |
Validates 15d-PGJ2 as a highly potent, stable alternative to PGD2 for DP2 receptor assays, outperforming intermediate J2 metabolites.
15d-PGJ2 directly inhibits NF-kappaB activity through covalent modification, an effect not replicable by synthetic PPAR-gamma agonists [1]. In ovarian cancer models, 15d-PGJ2 significantly reduced basal and TNF-alpha-induced NF-kappaB activity at 2.5–5.0 µM, whereas the synthetic agonist ciglitazone showed no inhibitory effect at 10 µM[1].
| Evidence Dimension | Inhibition of basal and TNF-alpha-induced NF-kappaB activity |
| Target Compound Data | 15d-PGJ2: Significant dose-dependent inhibition at 2.5–5.0 µM |
| Comparator Or Baseline | Ciglitazone: No inhibition of basal NF-kappaB activity at 10 µM |
| Quantified Difference | Complete suppression by 15d-PGJ2 at 5.0 µM vs. 0% suppression by ciglitazone at 10 µM. |
| Conditions | A2780/AD ovarian cancer cells treated with TNF-alpha |
Confirms that buyers investigating NF-kappaB pathway suppression must use 15d-PGJ2 rather than synthetic glitazones, which lack the requisite electrophilic reactivity.
The upstream precursor PGD2 is highly unstable, undergoing rapid non-enzymatic dehydration with a half-life of 0.9 to 1.1 minutes in physiological fluids [1]. In contrast, 15d-PGJ2 is the stable terminal dehydration product, allowing for reliable long-term storage and reproducible dosing without the degradation artifacts that plague PGD2-based assays [1].
| Evidence Dimension | Physiological stability and half-life |
| Target Compound Data | 15d-PGJ2: Stable terminal dehydration product |
| Comparator Or Baseline | PGD2: Highly unstable (half-life ~0.9–1.1 min in biological fluids) |
| Quantified Difference | Orders of magnitude greater stability for 15d-PGJ2, preventing transient degradation artifacts. |
| Conditions | In vivo and in vitro physiological media |
Ensures reliable, reproducible dosing in long-term cell cultures where PGD2 would rapidly degrade into a heterogeneous mixture of metabolites.
Because 15d-PGJ2 features a highly reactive alpha,beta-unsaturated ketone, it is the premier choice for investigating the covalent modification of critical cysteine residues (e.g., in IKK and NF-kappaB p50). It is specifically procured to establish baseline electrophilic stress responses, applications where non-electrophilic synthetic PPAR-gamma agonists are completely inert [1].
Driven by its potent cytotoxicity, 15d-PGJ2 is utilized as a positive control in apoptosis and cell viability assays. It is the required compound when researchers need to bypass PPAR-gamma activation and induce caspase-dependent apoptosis or overcome doxorubicin resistance via NF-kappaB inhibition [1].
15d-PGJ2 acts as a potent DP2 receptor agonist at nanomolar concentrations. It is procured for immunological assays evaluating eosinophil calcium mobilization and actin polymerization, providing a stable, quantifiable alternative to the rapidly degrading PGD2 precursor [2].
As the stable terminal metabolite of the PGD2 pathway, 15d-PGJ2 is an essential analytical reference standard for LC-MS/MS quantification of inflammatory biomarkers. Its use ensures accurate calibration and recovery validation in clinical plasma samples for studies on severe long-term pro-inflammatory disorders [3].